molecular formula C16H18ClN3O2S B4600339 N-(5-chloro-2-methylphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide

N-(5-chloro-2-methylphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide

Cat. No.: B4600339
M. Wt: 351.9 g/mol
InChI Key: HIUWJDLNBSCCMA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.0808257 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel compounds derived from specific chemical structures for anti-inflammatory and analgesic properties. These compounds have shown significant potential as cyclooxygenase inhibitors, providing insights into their use in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Pharmacokinetics and Disposition : Studies on the pharmacokinetics and disposition of thiouracil derivatives, which share similar chemical functionalities, indicate these compounds' potential in treating cardiovascular diseases. The research emphasizes the importance of understanding the metabolic pathways and elimination mechanisms to predict human pharmacokinetics accurately (Dong et al., 2016).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Novel thienopyrimidine-linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated significant potency against various bacterial strains, highlighting the chemical framework's potential in developing new antimicrobial agents (Kerru et al., 2019).

  • Antitumor Activity : The synthesis of new pyrimidine derivatives has been explored for anticancer activity. These studies provide valuable insights into the structure-activity relationships, helping to identify promising candidates for further development as anticancer agents (Evren et al., 2019).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-3-8-22-15-6-7-18-16(20-15)23-10-14(21)19-13-9-12(17)5-4-11(13)2/h4-7,9H,3,8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUWJDLNBSCCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.